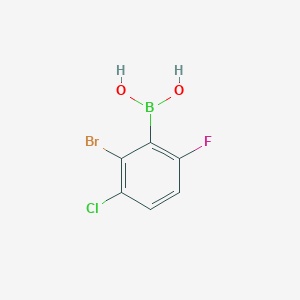

2-Bromo-3-chloro-6-fluorophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-bromo-3-chloro-6-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrClFO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFAFMUNENKHDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Br)Cl)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-chloro-6-fluorophenylboronic acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Bromo-3-chloro-6-fluorophenylboronic acid, a versatile building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, reactivity, synthesis, and key applications of this trifunctionalized arylboronic acid, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.

Introduction: A Multifunctional Synthetic Intermediate

This compound is a polysubstituted aromatic compound of significant interest to the synthetic chemistry community. Its utility stems from the orthogonal reactivity of its three distinct functional groups: a boronic acid moiety, a bromine atom, and a chlorine atom, all situated on an electron-deficient fluorinated benzene ring. This unique arrangement allows for sequential and site-selective modifications, making it a valuable precursor for the synthesis of complex molecular architectures, particularly in the fields of pharmaceuticals and materials science. The presence of the fluorine atom further modulates the electronic properties of the ring, influencing both the reactivity of the boronic acid and the adjacent halogen atoms.

Physicochemical and Safety Data

A foundational understanding of a reagent's physical properties and safety profile is paramount for its effective and safe utilization in a laboratory setting.

Core Chemical Properties

The key identifying and physical characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1451392-82-7 | [1][2] |

| Molecular Formula | C₆H₄BBrClFO₂ | [2] |

| Molecular Weight | 253.26 g/mol | [2] |

| Appearance | White to off-white solid | [General supplier data] |

| Melting Point | Not publicly available | |

| Storage Conditions | Store at 2-8°C under inert atmosphere | [2] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.

-

GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

GHS Pictograms :

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Handle in a well-ventilated fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

Handling Precautions:

-

Avoid inhalation of dust.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Synthesis and Characterization

Retrosynthetic Analysis and Proposed Synthesis

The logical precursor for this synthesis is 1,3-dibromo-2-chloro-5-fluorobenzene. The bromine at the 1-position is the most sterically accessible and is flanked by both a chloro and a fluoro group, making it a suitable site for selective lithium-halogen exchange.

Caption: The fundamental steps of the Suzuki-Miyaura reaction.

Stability and the Challenge of Protodeboronation

A critical consideration when using arylboronic acids, especially those that are electron-deficient or sterically hindered, is their susceptibility to protodeboronation. This undesired side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying the reagent.

Key Factors Influencing Protodeboronation:

-

Basicity: The reaction is often accelerated under basic conditions, which are required for the transmetalation step in the Suzuki-Miyaura cycle.

-

Electron-Withdrawing Groups: Substituents like fluorine and chlorine on the aromatic ring increase the Lewis acidity of the boron atom, which can, under certain conditions, increase the rate of protodeboronation.

-

Temperature: Higher reaction temperatures can promote protodeboronation.

To mitigate this, reaction conditions must be carefully chosen. The use of milder bases (e.g., K₂CO₃, K₃PO₄), lower reaction temperatures, and efficient catalyst systems that promote rapid cross-coupling over decomposition are essential for achieving high yields.

Selective Reactivity of Halogen Atoms

The presence of both bromine and chlorine on the phenyl ring offers the potential for sequential cross-coupling reactions. The reactivity of aryl halides in palladium-catalyzed oxidative addition typically follows the order: I > Br > Cl. [3]This well-established trend is due to the difference in the C-X bond dissociation energies.

This differential reactivity allows for the selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact for a subsequent, different cross-coupling reaction. This enables the synthesis of complex, unsymmetrical biaryl or heteroaryl structures from a single starting material. Achieving high selectivity requires careful control of the reaction conditions, often utilizing catalyst systems known to be less reactive towards aryl chlorides at lower temperatures.

Applications in Synthesis: A Representative Protocol

The following is a representative, ligand-free protocol for a Suzuki-Miyaura coupling reaction, which serves as a starting point for optimization. [4]

General Protocol for Suzuki-Miyaura Coupling

-

Reagents: To a reaction vial, add this compound (1.2 equiv), the desired aryl halide (1.0 equiv), and palladium(II) acetate (Pd(OAc)₂, 0.5-2 mol%).

-

Solvent and Base: Add the chosen solvent (e.g., a mixture of water and an organic solvent like ethanol or dioxane) and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

-

Reaction: Seal the vial and stir the mixture vigorously at the desired temperature (room temperature to 80 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

This protocol provides a general framework. The choice of catalyst, ligand (if needed), base, solvent, and temperature are all critical parameters that must be optimized for each specific substrate pairing to maximize yield and minimize side reactions like protodeboronation and homocoupling.

Conclusion

This compound is a highly functionalized and synthetically valuable building block. Its unique combination of a boronic acid and two different halogen atoms on a fluorinated ring allows for strategic, sequential bond formations. A thorough understanding of its reactivity, particularly the potential for selective coupling and the competing protodeboronation pathway, is crucial for its successful application. By carefully controlling reaction conditions, chemists can leverage the distinct properties of this reagent to construct complex molecules for a wide range of applications in drug discovery and materials science.

References

- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 6, 2026, from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved January 6, 2026, from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 6, 2026, from [Link]

-

Seltzman, H. H., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2776–2814. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-chloro-6-fluorophenylboronic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and regioselective synthetic route to 2-Bromo-3-chloro-6-fluorophenylboronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis leverages a strategically chosen starting material, 1-bromo-2-chloro-4-fluorobenzene, and proceeds via a critical lithium-halogen exchange followed by borylation. This document elucidates the underlying chemical principles, provides a detailed experimental protocol, and discusses the rationale for key procedural steps, aiming to equip researchers, scientists, and drug development professionals with the necessary knowledge for its successful preparation.

Introduction: The Significance of Fluorinated Phenylboronic Acids

Substituted phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which enables the efficient formation of carbon-carbon bonds.[1] The strategic incorporation of fluorine atoms into these molecules can significantly enhance the properties of the resulting compounds, a tactic widely employed in drug discovery.[2] Fluorine's high electronegativity and small size can improve metabolic stability, binding affinity, and the pharmacokinetic profile of drug candidates. Consequently, fluorinated phenylboronic acids like this compound are highly sought-after intermediates for the synthesis of complex pharmaceuticals and advanced materials.

This guide focuses on a reliable synthetic pathway to this compound, a compound with a specific substitution pattern that offers multiple points for further chemical modification.

Retrosynthetic Analysis and Strategy

The target molecule, this compound, can be disconnected at the carbon-boron bond. This retrosynthetic step points to an aryl-metal species as the key intermediate, which can be trapped with a boron electrophile. Two primary methods for generating such an intermediate from an aryl halide are the formation of a Grignard reagent or an organolithium species.

Given the polysubstituted and electronically complex nature of the precursor, a lithium-halogen exchange reaction is the more favorable approach. This method is known for its high efficiency and functional group tolerance at low temperatures. The proposed synthesis, therefore, commences with a suitable trihalogenated benzene derivative.

The chosen starting material is 1-bromo-2-chloro-4-fluorobenzene . This precursor is commercially available and its synthesis from 2-chloro-4-fluoroaniline has been reported.[3][4] The key to the successful synthesis of the target molecule lies in the regioselective introduction of the boronic acid group.

The Core Synthesis: From Aryl Halide to Boronic Acid

The synthetic strategy hinges on a directed ortho-lithiation, or more accurately in this case, a lithium-halogen exchange, where the directing effects of the existing substituents guide the position of the incoming boronic acid group.

The Critical Step: Regioselective Lithium-Halogen Exchange and Borylation

The fluorine atom is a powerful ortho-directing group in lithiation reactions.[5][6] This is attributed to the inductive electron-withdrawing nature of fluorine, which increases the acidity of the ortho protons, and its ability to coordinate with the lithium reagent. In the case of 1-bromo-2-chloro-4-fluorobenzene, the most acidic proton is located at the C6 position, ortho to the fluorine atom.

The reaction proceeds via a lithium-halogen exchange, which is an exceedingly fast reaction, often outcompeting proton abstraction.[7] The bromine atom is more susceptible to lithium-halogen exchange than chlorine. However, the directing effect of the fluorine atom will strongly favor the formation of the organolithium species at the position ortho to it. Therefore, treatment of 1-bromo-2-chloro-4-fluorobenzene with a strong organolithium base, such as n-butyllithium, at low temperature is expected to selectively generate the 2-lithio-1-bromo-4-chloro-5-fluorobenzene intermediate. Subsequent quenching with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis, will yield the desired this compound.

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for lithium-halogen exchange and borylation of aryl halides.

Materials:

-

1-bromo-2-chloro-4-fluorobenzene (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

-

Trimethyl borate (1.2 eq)

-

Hydrochloric acid (2 M aqueous solution)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1-bromo-2-chloro-4-fluorobenzene (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithium-Halogen Exchange: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Trimethyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at this temperature for an additional hour and then allowed to warm to room temperature overnight.

-

Workup and Isolation: The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C, and the mixture is stirred vigorously for 1 hour. The phases are separated, and the aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 1-Bromo-2-chloro-4-fluorobenzene | C₆H₃BrClF | 209.45 | Colorless liquid |

| This compound | C₆H₄BBrClFO₂ | 253.27 | White solid |

Causality and Experimental Choices

-

Choice of Base (n-BuLi): n-Butyllithium is a strong, non-nucleophilic base that is highly effective for lithium-halogen exchange reactions at low temperatures. Its use minimizes side reactions.

-

Low Temperature (-78 °C): Performing the reaction at very low temperatures is crucial to prevent decomposition of the highly reactive aryllithium intermediate and to control the regioselectivity of the reaction. It also prevents unwanted side reactions such as benzyne formation.[8]

-

Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Rigorously anhydrous conditions are essential for the success of the reaction.

-

Trimethyl Borate as Electrophile: Trimethyl borate is a commonly used and effective boron electrophile for trapping organolithium species to form boronate esters, which are readily hydrolyzed to the corresponding boronic acids.

-

Aqueous Acid Workup: The acidic workup serves to hydrolyze the initially formed boronate ester to the final boronic acid product and to neutralize any remaining organolithium reagent.

Conclusion

The synthesis of this compound can be reliably achieved through a well-defined pathway involving the lithium-halogen exchange of 1-bromo-2-chloro-4-fluorobenzene, followed by borylation. The regiochemical outcome is predictably controlled by the powerful ortho-directing effect of the fluorine substituent. This in-depth guide provides the necessary theoretical framework and a detailed experimental protocol to empower researchers in the fields of medicinal chemistry and materials science to access this valuable synthetic intermediate.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. JPS62114921A - 1-bromo-2-chloro-4-fluorobenzene and production thereof - Google Patents [patents.google.com]

- 4. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Strategic Utility of 2-Bromo-3-chloro-6-fluorophenylboronic Acid in Complex Molecule Synthesis: A Technical Guide

Introduction: A Multifunctional Building Block for Modern Medicinal Chemistry

In the landscape of drug discovery and development, the precise construction of complex molecular architectures is paramount. Arylboronic acids have emerged as indispensable tools, primarily for their versatile role in palladium-catalyzed cross-coupling reactions. Among these, 2-Bromo-3-chloro-6-fluorophenylboronic acid (CAS No. 1451392-82-7) stands out as a strategic building block. Its polysubstituted phenyl ring, adorned with three distinct halogens, offers a rich platform for sequential and site-selective functionalization. This guide provides an in-depth technical overview of its properties, synthesis, and application, with a particular focus on its role in the synthesis of advanced pharmaceutical intermediates, such as Bruton's tyrosine kinase (BTK) inhibitors.

The inherent electronic properties and steric environment created by the bromo, chloro, and fluoro substituents, combined with the synthetically versatile boronic acid moiety, make this reagent a powerful asset for researchers aiming to navigate complex synthetic pathways and rapidly generate libraries of novel compounds.

Physicochemical and Safety Profile

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1451392-82-7 | [1] |

| Molecular Formula | C₆H₄BBrClFO₂ | [1] |

| Molecular Weight | 253.26 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

| Boiling Point | 369.4±52.0 °C (Predicted) | [2] |

| Density | 1.85±0.1 g/cm³ (Predicted) | [2] |

Safety and Handling

As with all arylboronic acids, proper handling is crucial to maintain the compound's integrity and ensure laboratory safety. The compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions (P-statements): P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, P501[1].

It is imperative to handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures (2-8°C) to prevent degradation, particularly protodeboronation[1].

Synthesis of the Reagent: A Directed Ortho-Metalation Approach

The synthesis of this compound is achieved through a directed ortho-metalation (DoM) strategy, a powerful technique for the regioselective functionalization of aromatic rings. The process begins with a readily available tri-substituted benzene precursor.

Step-by-Step Synthesis Protocol

The following protocol is adapted from established procedures for the synthesis of polysubstituted phenylboronic acids, as detailed in the patent literature for the preparation of pharmaceutical intermediates.

-

Precursor Preparation: The synthesis starts with 1-bromo-2-chloro-5-fluorobenzene.

-

Reaction Setup: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an argon inlet, dissolve 1-bromo-2-chloro-5-fluorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath. Maintaining this low temperature is critical to prevent side reactions and ensure regioselectivity.

-

Lithiation: Slowly add a solution of n-butyllithium (n-BuLi, ~1.1 eq.) in hexanes to the reaction mixture, ensuring the internal temperature does not rise significantly. The fluorine atom acts as a powerful ortho-directing group, guiding the deprotonation to the C6 position.

-

Stirring: Stir the resulting deep-red solution at -78 °C for approximately 1 hour to ensure complete metalation.

-

Borylation: Add triisopropyl borate (B(Oi-Pr)₃, ~1.2 eq.) dropwise to the aryllithium species. This electrophilic quench introduces the boronate ester moiety. The reaction is typically exothermic, so slow addition is necessary to maintain the low temperature.

-

Warming and Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. The reaction is then carefully quenched by the addition of aqueous hydrochloric acid (e.g., 1N HCl).

-

Workup and Isolation: The mixture is transferred to a separatory funnel and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude boronic acid.

-

Purification: The crude product can be purified by recrystallization or by performing a silica gel column chromatography to afford the final this compound as a solid.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Application Highlight: Synthesis of a BTK Inhibitor Intermediate

A compelling demonstration of this reagent's utility is found in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, a class of compounds investigated as potent Bruton's tyrosine kinase (BTK) inhibitors for the treatment of autoimmune diseases and cancers.

In a patented synthetic route, this compound is coupled with a chlorinated pyrazolopyrimidine core to construct the key biaryl linkage.

Field-Proven Experimental Protocol

The following protocol is a representative example of a Suzuki-Miyaura reaction using this specific boronic acid, as described in the patent literature.

-

Reaction Setup: To a reaction vessel, add the chlorinated pyrazolopyrimidine core (1.0 eq.), this compound (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio). The presence of water is often crucial for the efficiency of the transmetalation step.

-

Catalyst Addition: Add the palladium catalyst and ligand. A common and highly effective system for this type of transformation is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically used at 5-10 mol%.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Isolation and Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude material is then purified by flash column chromatography on silica gel to yield the desired 3-(2-bromo-3-chloro-6-fluorophenyl) substituted pyrazolopyrimidine product.

This protocol expertly leverages the higher reactivity of the C-Br bond, achieving a clean and high-yielding transformation to a key pharmaceutical intermediate, underscoring the strategic value of the title compound.

Conclusion

This compound is more than just a chemical reagent; it is a sophisticated synthetic tool that enables complex and selective molecular construction. Its well-defined reactivity profile, particularly the predictable chemoselectivity in Suzuki-Miyaura cross-coupling, allows for its strategic incorporation into multi-step syntheses. As demonstrated by its use in the development of potential BTK inhibitors, this building block provides a reliable and efficient pathway to high-value compounds, making it an essential component in the modern medicinal chemist's toolbox.

References

- Combi-Blocks. Safety Data Sheet: this compound. [URL: https://www.combi-blocks.com/msds/FA-2008.pdf]

- ChemicalBook. This compound CAS#: 1451392-82-7. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB92671545_EN.htm]

- Google Patents. US20140221376A1 - Substituted pyrazolopyrimidine compounds. [URL: https://patents.google.

- BLDpharm. 1451392-82-7 | (2-Bromo-3-chloro-6-fluorophenyl)boronic acid. [URL: https://www.bldpharm.com/products/1451392-82-7.html]

Sources

2-Bromo-3-chloro-6-fluorophenylboronic acid molecular weight

An In-Depth Technical Guide to 2-Bromo-3-chloro-6-fluorophenylboronic Acid: Properties, Synthesis, and Applications in Modern Organic Chemistry

Abstract

This compound is a polysubstituted aromatic building block of significant interest to the fields of organic synthesis and medicinal chemistry. With a molecular weight of 253.26 g/mol , this organoboron compound serves as a versatile reagent, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Its unique arrangement of bromo, chloro, and fluoro substituents provides a scaffold for the strategic introduction of these functionalities into complex molecular architectures. The presence of fluorine is particularly noteworthy, as its incorporation is a well-established strategy for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic pathway, and the core applications of this compound, with a focus on its utility in drug discovery and development for researchers and scientists.

Introduction to Halogenated Phenylboronic Acids

For decades, the formation of carbon-carbon bonds has been a central theme in organic synthesis. Among the most powerful tools developed for this purpose is the Suzuki-Miyaura cross-coupling reaction, a method so transformative that its discovery was recognized with the 2010 Nobel Prize in Chemistry.[3] This reaction facilitates the formation of C-C bonds by coupling an organoboron compound (like a boronic acid) with an organic halide or triflate, catalyzed by a palladium complex.[4][5] The reaction conditions are generally mild, and the boron byproducts have relatively low toxicity, making it a favored method in academic and industrial laboratories.[6]

The utility of the Suzuki-Miyaura reaction is greatly expanded by the diversity of available boronic acids. Halogenated phenylboronic acids are a particularly valuable subclass of these reagents. The incorporation of halogen atoms, especially fluorine, into pharmaceutical compounds can profoundly influence their properties, including metabolic stability, lipophilicity, and binding affinity.[2][7] this compound is a prime example of a highly functionalized building block designed for this purpose, offering multiple points for synthetic elaboration and property modulation.

Physicochemical Properties and Characterization

The physical and chemical characteristics of a reagent are fundamental to its effective use in synthesis. This compound is typically supplied as a white to off-white solid and requires storage under inert gas at refrigerated temperatures (2-8°C) to ensure its stability.[1][8] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1451392-82-7 | [1][9] |

| Molecular Formula | C₆H₄BBrClFO₂ | [1] |

| Molecular Weight | 253.26 g/mol | [1] |

| Appearance | White to off-white solid | [8] |

| Boiling Point | 369.4 ± 52.0 °C (Predicted) | [8] |

| Density | 1.85 ± 0.1 g/cm³ (Predicted) | [8] |

| pKa | 7.07 ± 0.58 (Predicted) | [8] |

| Storage | Inert atmosphere, 2-8°C | [1] |

The acidity (pKa) of the boronic acid is influenced by its substituents. The electron-withdrawing nature of the fluorine, chlorine, and bromine atoms increases the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid. This can affect its reactivity in transmetalation and the formation of boronate complexes.[10]

Synthesis and Handling

While specific, detailed syntheses for this exact molecule are proprietary, a general and chemically sound pathway can be proposed based on established organometallic chemistry. The synthesis would likely start from the corresponding 1-bromo-2-chloro-4-fluorobenzene. The key step is the introduction of the boronic acid moiety, typically via a lithium-halogen exchange followed by quenching with a trialkyl borate.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

General Synthetic Protocol

-

Setup : A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

-

Dissolution : The starting material, 1-bromo-2-chloro-4-fluorobenzene, is dissolved in a dry, aprotic solvent like anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cooling : The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation : n-Butyllithium (n-BuLi) in hexanes is added dropwise via syringe, maintaining the temperature below -70 °C. The lithium-halogen exchange is directed by the ortho-fluoro substituent, leading to the formation of the desired aryllithium intermediate. The reaction is monitored by thin-layer chromatography (TLC).

-

Borylation : Triisopropyl borate is added dropwise to the cooled solution. The reaction is allowed to stir at -78 °C for one hour and then warm slowly to room temperature overnight.

-

Hydrolysis : The reaction is quenched by the slow addition of aqueous hydrochloric acid (HCl) and stirred vigorously for 1-2 hours to hydrolyze the boronic ester.

-

Extraction & Purification : The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final white solid.

Safe Handling

As with many boronic acids, this compound is an irritant. It may cause skin, eye, and respiratory irritation.[11][12] Therefore, it should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern synthetic chemistry for creating biaryl structures and other C-C coupled products.[6]

The Catalytic Cycle

The mechanism involves three key steps centered around a palladium catalyst:[3][4]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation : In the presence of a base, the boronic acid forms a boronate complex, which then transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Typical Suzuki-Miyaura Coupling

-

Reagents : To a reaction vial, add this compound (1.0 equiv), the aryl halide coupling partner (e.g., aryl bromide or iodide, 1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

-

Solvent : Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction : Seal the vial and heat the mixture with stirring (e.g., at 80-100 °C) for the required time (typically 2-24 hours).

-

Monitoring : The reaction progress is monitored by TLC or LC-MS.

-

Workup : After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Purification : The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.

Causality in Protocol Choices:

-

Base : The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[3]

-

Solvent : A mixture of an organic solvent and water is often used because it helps to dissolve both the organic reagents and the inorganic base.

-

Catalyst : The choice of palladium catalyst and its associated ligands is critical. Electron-rich and sterically bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps, especially for less reactive aryl chlorides.[5][6] Given that this compound contains both bromine and chlorine, selective coupling at the more reactive C-Br bond can often be achieved under carefully controlled conditions before potential coupling at the C-Cl bond.[5]

Significance in Medicinal Chemistry and Drug Development

The true value of a building block like this compound lies in its potential to create novel molecular entities with therapeutic applications. Boron-containing compounds have emerged as an important class of pharmaceuticals, with drugs like bortezomib (Velcade) and vaborbactam demonstrating the utility of the boronic acid functional group itself as a pharmacophore that can form reversible covalent bonds with enzyme targets.[7][13]

However, the primary role of this specific reagent is as a scaffold. The introduction of the 2-bromo-3-chloro-6-fluorophenyl moiety can be highly strategic:

-

Fluorine : The C-F bond is strong and the fluorine atom is small and highly electronegative. Its inclusion can block metabolic oxidation at that position, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa and lipophilicity, thereby improving cell permeability and overall pharmacokinetic properties.[2][10]

-

Chlorine and Bromine : These larger halogens can also participate in halogen bonding, a non-covalent interaction that can enhance drug-target binding. Furthermore, they provide synthetic handles for subsequent diversification of the molecule through further cross-coupling or other substitution reactions.

By using this compound in a Suzuki-Miyaura coupling, medicinal chemists can efficiently synthesize complex, polysubstituted molecules that are candidates for new therapeutics in areas ranging from oncology to infectious diseases.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in organic synthesis and drug discovery. Its well-defined physicochemical properties and predictable reactivity in the robust Suzuki-Miyaura cross-coupling reaction make it a valuable building block. The strategic arrangement of its three distinct halogen substituents provides chemists with a versatile platform for constructing novel molecular architectures with finely tuned biological and physical properties. As the demand for more sophisticated and effective pharmaceuticals grows, the importance of such highly functionalized, rationally designed building blocks will continue to increase.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Molander, G. A., & Ellis, N. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. [Link]

-

Organic Syntheses. Preparation of Tetrabutylammonium (4-Fluorophenyl)trifluoroborate. [Link]

-

Dvořák, D., & Hocek, M. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. SciSpace. [Link]

-

GlobalChemMall. (2-bromo-3-fluorophenyl)boronic acid. [Link]

-

PubChem. 2-Fluorophenylboronic acid. [Link]

-

PubChem. (3-Bromo-2-fluorophenyl)boronic acid. [Link]

-

De, P., & Miteva, M. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. National Institutes of Health. [Link]

-

De, P., & Miteva, M. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI. [Link]

-

LookChem. 2-Chloro-3-fluorophenylboronic acid. [Link]

-

Domagała, P., et al. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health. [Link]

Sources

- 1. 1451392-82-7|(2-Bromo-3-chloro-6-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 1451392-82-7 [m.chemicalbook.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (3-Bromo-2-fluorophenyl)boronic acid | C6H5BBrFO2 | CID 16217170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry | MDPI [mdpi.com]

2-Bromo-3-chloro-6-fluorophenylboronic acid structural information

An In-Depth Technical Guide to 2-Bromo-3-chloro-6-fluorophenylboronic acid: Structure, Synthesis, and Application

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. Phenylboronic acids stand out as exceptionally versatile building blocks, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions. The introduction of multiple halogen substituents, such as in this compound, creates a highly tailored reagent with unique electronic and steric properties. This guide provides an in-depth examination of this specific boronic acid, offering researchers and development professionals a comprehensive resource on its structure, synthesis, reactivity, and practical applications.

Core Physicochemical and Structural Properties

This compound is a polysubstituted aromatic compound that serves as a valuable intermediate in organic synthesis. Its core properties are summarized below, providing a foundational understanding of this reagent.

| Property | Value | Source(s) |

| CAS Number | 1451392-82-7 | [1][2] |

| Molecular Formula | C₆H₄BBrClFO₂ | [3] |

| Molecular Weight | 253.26 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥97% | [3] |

| Storage | Inert atmosphere, 2-8°C | |

| Synonyms | (2-Bromo-3-chloro-6-fluorophenyl)boronic acid | [2] |

graph "molecular_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Define nodes for atoms with positions C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"]; B [label="B", pos="2.4,1.1!"]; O1 [label="O", pos="3.2,0.4!"]; H_O1 [label="H", pos="3.8,0.7!"]; O2 [label="O", pos="2.4,2.2!"]; H_O2 [label="H", pos="2.9,2.6!"]; Br [label="Br", pos="-2.2,1.1!"]; Cl [label="Cl", pos="-2.2,-1.1!"]; F [label="F", pos="0,2.3!"]; H4 [label="H", pos="0,-2.3!"]; H5 [label="H", pos="2.0,-1.1!"]; // Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- B; B -- O1; O1 -- H_O1; B -- O2; O2 -- H_O2; C2 -- Br; C3 -- Cl; C1 -- F; C4 -- H4; C5 -- H5;

}

Caption: 2D Structure of this compound.

In-depth Structural Analysis: The Impact of Polysubstitution

The unique reactivity of this compound is a direct consequence of its molecular architecture. The boron atom is sp²-hybridized, resulting in a trigonal planar geometry for the B(OH)₂ group, which contains a vacant p-orbital, conferring its Lewis acidic character[4].

In the solid state, phenylboronic acids typically form hydrogen-bonded dimers[4]. It is highly probable that this compound adopts a similar arrangement. Structural studies of related compounds, such as [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid, show that one hydroxyl group participates in intermolecular hydrogen bonding to form a centrosymmetric dimer, while the other may be involved in intramolecular interactions if a suitable acceptor is present[5]. In the case of our title compound, the ortho-fluoro substituent could potentially form a weak intramolecular O-H···F hydrogen bond, a phenomenon observed in other ortho-fluorophenylboronic acids[6]. This interaction, however, is generally not strong enough to prevent the primary dimeric synthon formation.

The boronic acid group tends to be nearly coplanar with the phenyl ring to maximize resonance, though steric hindrance from the bulky ortho-bromo group likely induces a slight twist[6]. This steric clash is a critical feature, influencing the compound's reactivity in coupling reactions by potentially hindering the approach to the palladium center during the catalytic cycle.

Synthesis and Handling: A Practical Workflow

The preparation of arylboronic acids is a well-established field in organic chemistry. A common and reliable method involves the reaction of an organometallic intermediate with a trialkyl borate. The following protocol outlines a plausible synthetic route starting from 1,2-dibromo-3-chloro-6-fluorobenzene.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis via Lithiation-Borylation

-

Precaution: This reaction must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. n-Butyllithium is a pyrophoric reagent and must be handled with extreme care.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1,2-dibromo-3-chloro-6-fluorobenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 equiv, solution in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The selective exchange of the bromine at position 2 is anticipated due to directing effects of the adjacent substituents. The mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 equiv) is added dropwise at -78 °C. The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

Workup and Isolation: The reaction is quenched by the slow addition of aqueous hydrochloric acid (2 M) at 0 °C. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure[7].

-

Purification: The crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield the final product.

Handling and Safety

This compound is an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete hazard information.

Reactivity Profile and Key Applications

The primary utility of this reagent lies in its application as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for C-C bond formation.

Electronic Effects and Acidity

The presence of three halogen atoms significantly impacts the electronic nature of the phenyl ring. Both fluorine and chlorine are strongly electron-withdrawing through induction, which increases the Lewis acidity of the boronic acid. This enhanced acidity can facilitate the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle[8][9]. The pKa of unsubstituted phenylboronic acid is approximately 8.8[4], while fluorinated analogs can have pKa values as low as 6-7, depending on the substitution pattern[10]. The combined inductive effects of F and Cl in the title compound suggest it is a relatively acidic boronic acid, enhancing its reactivity.

The Suzuki-Miyaura Coupling Reaction

This reaction enables the formation of biaryl structures, which are common motifs in pharmaceuticals and organic materials. The general mechanism involves a palladium(0) catalyst.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 1451392-82-7・(2-Bromo-3-chloro-6-fluorophenyl)boronic acid・(2-Bromo-3-chloro-6-fluorophenyl)boronic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 3. 3-Bromo-2-chloro-6-fluorophenylboronic acid | CymitQuimica [cymitquimica.com]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

stability and storage of 2-Bromo-3-chloro-6-fluorophenylboronic acid

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-3-chloro-6-fluorophenylboronic Acid

Introduction

This compound is a highly functionalized organoboron compound, serving as a critical building block in modern synthetic chemistry. Its unique substitution pattern, featuring three distinct halogen atoms, makes it a valuable reagent for introducing complex aryl fragments in the development of pharmaceuticals, agrochemicals, and advanced materials through cross-coupling reactions like the Suzuki-Miyaura coupling. However, the inherent reactivity of the boronic acid moiety necessitates a thorough understanding of its stability profile to ensure its integrity from storage through to reaction.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the factors governing the stability of this compound. We will explore its principal degradation pathways, provide field-proven storage and handling protocols, and detail experimental workflows for stability assessment, ensuring the reliability and reproducibility of your research.

Chemical Profile and Inherent Reactivity

The stability of this compound is intrinsically linked to its molecular structure. The boronic acid group is susceptible to several degradation reactions, and the electron-withdrawing nature of the bromo, chloro, and fluoro substituents significantly influences the reactivity of the carbon-boron bond.

Caption: Structure of this compound.

Principal Degradation Pathways

Understanding the mechanisms by which arylboronic acids degrade is fundamental to preventing decomposition. For this compound, three primary pathways are of concern: protodeboronation, oxidation, and boroxine formation.

Protodeboronation

Protodeboronation is a common degradation route where the C–B bond is cleaved and replaced by a C–H bond, resulting in the loss of the reactive moiety.[1] This process is often facilitated by aqueous or protic media and can be catalyzed by acid or base.[2][3] For electron-deficient arylboronic acids, such as the title compound, this process can be particularly rapid, especially under basic conditions typical of Suzuki-Miyaura cross-coupling reactions.[4][5]

Caption: General pathway for protodeboronation of an arylboronic acid.

Oxidation

The carbon-boron bond is susceptible to cleavage by oxidation. In the presence of atmospheric oxygen or other oxidizing agents (e.g., residual peroxides in solvents), the boronic acid can be converted to the corresponding phenol.[6][7][8][9][10] This oxidative deboronation is a significant concern for long-term storage and during reaction workups if not performed under an inert atmosphere.[11][12]

Caption: General pathway for the oxidation of an arylboronic acid.

Boroxine Formation

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered cyclic anhydride known as a boroxine.[1][13] While this process alters the molecular weight and can complicate stoichiometry, it is typically a reversible equilibrium. The boroxine readily hydrolyzes back to the monomeric boronic acid in the presence of water.[13]

Caption: Reversible formation of a boroxine from the boronic acid monomer.

Critical Factors Influencing Stability

The stability of this compound is not static; it is a function of its chemical environment. Control over the following factors is paramount for preserving its quality.

| Factor | Impact on Stability | Rationale |

| Temperature | High temperatures accelerate all degradation pathways. | Provides the activation energy for decomposition reactions. |

| Moisture | High humidity or aqueous environments promote protodeboronation and hydrolysis of boroxines. | Water is a reactant in hydrolytic C-B bond cleavage.[14][15][16][17] |

| Atmosphere | Presence of oxygen enables oxidative degradation. | Oxygen is a key reactant in the pathway leading to phenolic impurities.[14] |

| Light | UV radiation can potentially provide energy to initiate decomposition. | Although a lesser factor for boronic acids, protection from light is good laboratory practice.[18] |

| pH | Highly acidic or, more significantly, highly basic conditions accelerate protodeboronation. | The rate of protodeboronation is often pH-dependent.[2][4][5] |

| Contaminants | Presence of strong oxidizing agents, strong acids, or strong bases will cause rapid decomposition. | These materials are incompatible and directly participate in degradation reactions.[14][15][18] |

Recommended Storage and Handling Protocols

Adherence to strict storage and handling procedures is the most effective strategy for maximizing the shelf-life and performance of this compound.

Optimal Storage Conditions

For maximal stability, the compound should be stored according to the following guidelines.

| Parameter | Recommendation | Justification |

| Temperature | 2–8 °C [19][20][21] | Refrigeration significantly slows the rate of thermal decomposition. |

| Atmosphere | Inert Gas (Argon or Nitrogen) [14] | Prevents oxidative degradation by excluding atmospheric oxygen. |

| Container | Tightly sealed, opaque container [14][15][19] | Prevents moisture ingress and protects from light. |

| Environment | Dry, well-ventilated location [14][15][22][23] | Minimizes exposure to ambient humidity and ensures safety. |

Safe Handling Procedures

-

Inert Atmosphere Operations : For applications requiring the highest purity, handle the solid inside an argon- or nitrogen-filled glovebox. For routine weighing, work quickly and reseal the container promptly to minimize exposure to air and moisture.

-

Avoid Incompatibilities : Ensure the compound does not come into contact with strong oxidizing agents, strong acids, or strong bases.[14][15][18]

-

Use Appropriate Solvents : When preparing solutions, use dry (anhydrous) solvents to prevent hydrolysis and protodeboronation.

-

Personal Protective Equipment (PPE) : Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][22][24] Handle in a well-ventilated chemical fume hood to avoid inhalation of dust.[22][24]

Experimental Protocols for Stability Assessment

To empirically determine the stability of a specific batch of this compound under your laboratory's conditions, the following protocols can be implemented.

Protocol 1: Forced Degradation Study

This study is designed to rapidly identify degradation products and pathways under accelerated stress conditions.

Caption: Workflow for a forced degradation study.

Methodology:

-

Sample Preparation: Prepare multiple, accurately weighed samples of the boronic acid. For solution studies, dissolve the compound in a relevant anhydrous solvent (e.g., THF, Dioxane) and an aqueous-organic mixture.

-

Stress Application:

-

Thermal: Place samples in an oven at an elevated temperature (e.g., 70 °C) for a set period (e.g., 48 hours).

-

Hydrolytic/pH: Store solutions in sealed vials with aqueous buffers at acidic, neutral, and basic pH.

-

Oxidative: Treat a solution with a dilute solution of hydrogen peroxide.

-

Photolytic: Expose a sample to a controlled UV light source.

-

-

Analysis: At the end of the exposure period, analyze all stressed samples alongside a control (stored under ideal conditions) using a validated analytical method such as HPLC-UV or LC-MS to determine the purity and identify any new peaks corresponding to degradation products.

Protocol 2: Real-Time Stability Study

This study provides data on the long-term shelf-life of the compound under recommended storage conditions.

Caption: Workflow for a long-term, real-time stability study.

Methodology:

-

Sample Preparation: Divide a single batch of the boronic acid into multiple aliquots in appropriate containers.

-

Storage: Place all samples under the recommended storage conditions (2–8 °C, inert atmosphere, protected from light).

-

Time-Point Analysis: At predetermined intervals (e.g., 0, 3, 6, 12, 18, and 24 months), remove one aliquot from storage.

-

Analysis: Allow the sample to equilibrate to room temperature before opening. Analyze for purity and appearance. An HPLC assay is typically used to quantify the parent compound and any degradants.

-

Data Evaluation: Plot the purity of the compound versus time to establish a degradation profile and determine a suitable shelf-life.

Conclusion

This compound is a valuable but sensitive chemical reagent. Its stability is primarily challenged by protodeboronation, oxidation, and boroxine formation. These degradation pathways are significantly mitigated by exercising stringent control over the compound's environment. By adhering to the recommended protocols of refrigerated storage under an inert, dry atmosphere and employing careful handling techniques, researchers can ensure the integrity of this reagent, leading to more reliable and successful synthetic outcomes.

References

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

-

Organic Chemistry Portal. Protodeboronation. [Link]

-

Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Oxidation of phenylboronic acid with oxygen catalyzed by alloxazinium salt 2 a. [Link]

-

ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. [Link]

-

Reid, M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

-

Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Letters in Organic Chemistry. [Link]

-

Wang, C., et al. (2019). Catalyst- and solvent-free ipso-hydroxylation of arylboronic acids to phenols. Green Chemistry. [Link]

-

Carl Roth. (2024). Phenylboronic acid - Safety Data Sheet. [Link]

-

Li, H., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]

-

Denmark, S. E., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the aerobic oxidation of phenylboronic acid through perhydroxyl radical. [Link]

-

HPC Standards. (n.d.). Phenylboronic acid. [Link]

-

Al-Jibori, S. A., et al. (2022). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. Catalysts. [Link]

-

ResearchGate. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

-

Wang, S., et al. (2017). High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins. Polymer Degradation and Stability. [Link]

-

Li, H., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

-

Al-Terkawi, A., et al. (2017). Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. KAUST Repository. [Link]

-

Wang, S., et al. (2017). High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins. Semantic Scholar. [Link]

-

Wu, S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences. [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. [Link]

-

Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences. [Link]

-

Denmark, S. E., & Smith, R. C. (2009). Preparation of MIDA Esters of Boronic Acids. Organic Syntheses. [Link]

-

ResearchGate. (n.d.). Liang-Chen CHI | Principal Eng. | PhD | thin film | Research profile. [Link]

-

Engesser, K. H., & Schulte, P. (1989). Degradation of 2-bromo-, 2-chloro- and 2-fluorobenzoate by Pseudomonas putida CLB 250. FEMS Microbiology Letters. [Link]

-

Ilam University of Medical Sciences. (n.d.). Instructions and Guidelines for Chemical Storage and Handling. [Link]

-

University of Waterloo. (2022). Organic Acids Chemical Storage Fact Sheet. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Catalyst- and solvent-free ipso -hydroxylation of arylboronic acids to phenols - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07201B [pubs.rsc.org]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation [mdpi.com]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]

- 16. academic.oup.com [academic.oup.com]

- 17. DSpace [repository.kaust.edu.sa]

- 18. dcfinechemicals.com [dcfinechemicals.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. 1451392-82-7|(2-Bromo-3-chloro-6-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 21. chemscene.com [chemscene.com]

- 22. combi-blocks.com [combi-blocks.com]

- 23. echemi.com [echemi.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Safe Handling and Application of 2-Bromo-3-chloro-6-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-chloro-6-fluorophenylboronic acid is a polyhalogenated arylboronic acid of significant interest in modern organic synthesis, particularly in the realm of drug discovery and materials science. Its utility primarily lies in its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of complex biaryl structures. The unique substitution pattern of this compound—featuring bromine, chlorine, and fluorine atoms—imparts specific electronic and steric properties that can be strategically exploited to synthesize novel molecules with desired functionalities.

This guide provides a comprehensive overview of the safety, handling, and application of this compound, with a focus on the underlying chemical principles that govern its reactivity and stability. The information presented herein is intended to empower researchers to work with this compound in a safe and efficient manner.

Hazard Identification and Analysis

GHS Hazard Classification (Inferred):

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][3] |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[2][3] |

Precautionary Statements:

A comprehensive set of precautionary statements is crucial for the safe handling of this compound.[2]

-

Prevention: P261, P264, P271, P280[2]

-

Response: P302+P352, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313, P362[2]

-

Storage: P403+P233, P405[2]

-

Disposal: P501[2]

Physicochemical Properties and Stability

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and effective use in synthesis.

Physical and Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₄BBrClFO₂ | [4] |

| Molecular Weight | 253.26 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Boiling Point (Predicted) | 369.4 ± 52.0 °C | [5] |

| Density (Predicted) | 1.85 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 7.07 ± 0.58 | [5] |

Chemical Stability and Reactivity:

Arylboronic acids, while generally stable, are susceptible to certain decomposition pathways. The most significant of these is protodeboronation , the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. The rate of protodeboronation is highly dependent on the electronic and steric environment of the aryl ring.

For this compound, the presence of three electron-withdrawing halogen substituents makes the boronic acid group more electrophilic and can influence its stability, particularly in basic solutions. It is crucial to store the compound in a cool, dark, and dry place under an inert atmosphere to minimize degradation.[6] Incompatible materials to avoid include strong oxidizing agents.[7]

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safe handling protocols and the consistent use of appropriate personal protective equipment are mandatory.

Engineering Controls

All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[8] An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

-

Eye and Face Protection: Tightly fitting safety goggles or a full-face shield are mandatory to protect against dust particles and splashes.[8]

-

Skin Protection: A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes are required.[8] Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Gloves should be inspected before use and changed immediately if contaminated.[8]

-

Respiratory Protection: When handling the solid compound outside of a fume hood or when there is a risk of generating dust, a NIOSH-approved respirator is necessary to prevent respiratory tract irritation.[8]

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. (3-Bromo-2-fluorophenyl)boronic acid | C6H5BBrFO2 | CID 16217170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-2-chloro-6-fluorophenylboronic acid | CymitQuimica [cymitquimica.com]

- 5. This compound CAS#: 1451392-82-7 [m.chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to 2-Bromo-3-chloro-6-fluorophenylboronic Acid: Sourcing, Application, and Quality Control

This guide provides an in-depth technical overview of this compound, a specialized building block for researchers and professionals in drug development and fine chemical synthesis. We will delve into its commercial availability, critical physicochemical properties, its strategic role in synthetic chemistry, and the rigorous protocols necessary for its quality control and safe handling.

This compound is a polysubstituted aromatic compound of significant interest in medicinal chemistry. Its utility stems from the orthogonal reactivity of its functional groups: a boronic acid moiety for palladium-catalyzed cross-coupling reactions, and three distinct halogen atoms (F, Cl, Br) that can serve as synthetic handles or as modulators of a final compound's pharmacological properties.

Organoboron compounds, particularly boronic acids, are foundational intermediates in organic chemistry due to their stability, low toxicity, and versatile reactivity in reactions like the Suzuki–Miyaura coupling.[1] The specific substitution pattern of this reagent makes it a high-value precursor for constructing complex molecular architectures. The presence of fluorine, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[2]

Compound Identification and Physicochemical Properties

Accurate identification is paramount. It is crucial to note that isomers exist, and care must be taken to source the correct compound by referencing the specific CAS Number. The primary subject of this guide is This compound, CAS Number 1451392-82-7 . An isomeric variant, 3-Bromo-2-chloro-6-fluorophenylboronic acid, is assigned CAS Number 1451393-16-0.[3][4]

| Property | Value | Source |

| CAS Number | 1451392-82-7 | [5][6][7] |

| Molecular Formula | C₆H₄BBrClFO₂ | [7] |

| Molecular Weight | 253.26 g/mol | [7] |

| Appearance | White to off-white solid | [5] |

| Boiling Point | 369.4±52.0 °C (Predicted) | [5] |

| Density | 1.85±0.1 g/cm³ (Predicted) | [5] |

| pKa | 7.07±0.58 (Predicted) | [5] |

| SMILES Code | FC1=C(B(O)O)C(Br)=C(Cl)C=C1 | [7] |

The acidity (pKa) of the boronic acid is influenced by the electron-withdrawing nature of the halogen substituents, which can affect its reactivity in catalytic cycles.[8]

Commercial Availability and Sourcing

This compound is available from several specialized chemical suppliers for research and development purposes. Availability can fluctuate, and it is often synthesized in small batches.

| Supplier | CAS Number Offered | Typical Purity | Notes |

| Alfa Chemistry | 1451392-82-7 | Research Grade | For experimental use.[6] |

| BLDpharm | 1451392-82-7 | Not specified | May be temporarily out of stock; cold-chain transport.[7] |

| ChemicalBook | 1451392-82-7 | Not specified | Lists physical properties and suppliers.[5] |

| FUJIFILM Wako | Not specified | Research Grade | Listed as (2-Bromo-3-chloro-6-fluorophenyl)boronic acid.[9] |

Sourcing Best Practices:

-

Verify CAS Number: Always confirm the CAS number (1451392-82-7) with the supplier to ensure you are ordering the correct isomer.

-

Request Certificate of Analysis (COA): A COA is essential for verifying the purity, identity (typically via NMR and MS), and moisture content of the specific lot you are purchasing.

-

Inquire About Stock: Due to its specialized nature, this reagent may have long lead times. Confirm availability before planning extensive synthetic campaigns.[7]

Strategic Application in Synthesis: The Suzuki-Miyaura Coupling

The primary application of this reagent is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is a cornerstone of modern C-C bond formation, valued for its mild conditions and tolerance of diverse functional groups.

The boronic acid group is the active component in the catalytic cycle's transmetalation step. The bromo and chloro substituents can serve as electrophilic sites for subsequent, different cross-coupling reactions, enabling a modular and convergent synthetic strategy.

Caption: General catalytic cycle of the Suzuki-Miyaura reaction.

This trifunctional handle allows for a stepwise elaboration of a molecular scaffold. For instance, a researcher could first perform a Suzuki coupling via the boronic acid, then a Buchwald-Hartwig amination at the bromine position (typically more reactive), and finally another coupling reaction at the chlorine position under more forcing conditions.

Quality Control Workflow

Ensuring the quality of this starting material is non-negotiable for reproducible and successful synthesis. Impurities, such as the corresponding boroxine (a cyclic trimer anhydride) or residual starting materials from its synthesis, can significantly impact reaction yields and downstream purification.

Recommended QC Protocol for Incoming Material:

-

Visual Inspection: Confirm the material is a white to off-white solid as expected.

-

Solubility Test: Check solubility in common organic solvents (e.g., THF, Dioxane, DMSO) to ensure it is suitable for the planned reaction conditions.

-

¹H NMR Spectroscopy:

-

Objective: Confirm the aromatic proton signals match the expected substitution pattern and integration. Check for solvent or organic impurities.

-

Procedure: Dissolve ~5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire a standard proton spectrum.

-

-

¹⁹F NMR Spectroscopy:

-

Objective: Crucial for confirming the presence and chemical environment of the single fluorine atom. A singlet is expected.

-

Procedure: Using the same sample, acquire a proton-decoupled fluorine spectrum.

-

-

LC-MS Analysis:

-

Objective: Determine purity and confirm the molecular weight of the main component.

-

Procedure: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Inject onto a C18 reverse-phase column and analyze using a standard gradient with a mass spectrometer detector. Look for the expected mass peak corresponding to [M-H]⁻ or [M+H]⁺.

-

Caption: A standard quality control workflow for incoming reagents.

Safety, Handling, and Storage

Phenylboronic acids are generally considered irritants. Proper handling is essential to ensure laboratory safety. The following information is synthesized from typical safety data sheets for halogenated phenylboronic acids.[10][11]

| Hazard Category | GHS Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] H335: May cause respiratory irritation.[7] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Step-by-Step Handling Protocol:

-

Engineering Controls: Always handle this solid compound inside a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards.

-

Dispensing: Use a spatula to weigh the desired amount. Avoid creating dust. Close the container tightly immediately after use.

-

Spill Response: In case of a spill, sweep up the solid material carefully, avoiding dust generation. Place it in a sealed container for proper waste disposal.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.

-

Inhalation: Move the person to fresh air.

-

Storage Conditions:

-

Temperature: Store refrigerated at 2-8°C.[7]

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).

-

Container: Keep the container tightly closed in a dry, well-ventilated place.[11]

Causality: Boronic acids can undergo dehydration upon standing, especially when exposed to air and moisture, to form cyclic boroxine trimers. While this process is often reversible, it complicates accurate weighing and stoichiometry calculations. Storing the compound cold, dry, and under an inert atmosphere minimizes this degradation.

Conclusion